Chiral Purity and Enantiomeric Differentiation: (3S)- vs. (3R)-3-Amino-3-(1,3-thiazol-4-yl)propanamide
The (3S) enantiomer is available at ≥95% purity as specified by the supplier . The (3R) enantiomer (CAS 2136067-99-5, reported as (3R)-3-amino-3-(1,2-thiazol-4-yl)propanamide) is a distinct compound with different stereochemistry at the β-carbon, which produces a mirror-image spatial arrangement of all three functional groups . No head-to-head biological data comparing these two enantiomers was identified in the public literature. The differentiation is thus founded on the known pharmacological principle of chirality: stereoisomers typically exhibit divergent target binding, metabolic stability, and off-target profiles.
| Evidence Dimension | Absolute stereochemistry at β-carbon |
|---|---|
| Target Compound Data | (S) configuration; ≥95% purity (vendor specification) |
| Comparator Or Baseline | (R) configuration (CAS 2136067-99-5); purity data not systematically reported |
| Quantified Difference | Not quantifiable from published data; differentiation based on known chirogenic consequences |
| Conditions | Vendor CoA analysis (chiral HPLC); patent applications establish stereochemical dependency for biological activity [1] |
Why This Matters
Procurement of the wrong enantiomer invalidates structure–activity relationships (SAR) and leads to false negatives in screening campaigns.
- [1] WO2021214019A1 (2021). Substituted aminothiazoles as DGKZETA inhibitors. Establishes stereochemical requirements for biological activity. View Source
